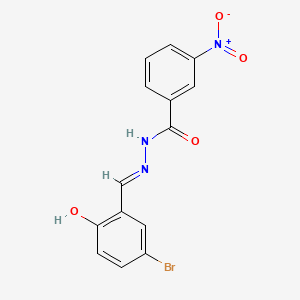

N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide

説明

N'-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is a Schiff base synthesized via the condensation of 5-bromo-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide in methanol. The reaction proceeds under reflux to yield a yellow crystalline product . Single-crystal X-ray diffraction reveals an E-configuration about the C=N bond, with bond lengths consistent with analogous hydrazide derivatives (e.g., C=N: ~1.28 Å). The crystal structure is stabilized by intermolecular N–H···O hydrogen bonds between the hydrazide NH and the nitro group, forming chains along the a-axis. Methanol solvation further stabilizes the lattice through O–H···O interactions .

特性

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4/c15-11-4-5-13(19)10(6-11)8-16-17-14(20)9-2-1-3-12(7-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSKKESWMADMGR-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization, distillation, and chromatography to ensure it meets the required standards for various applications .

化学反応の分析

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

科学的研究の応用

N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antitumor properties, making it useful in biomedical research.

Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer and antimicrobial agents.

作用機序

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .

類似化合物との比較

Data Tables

Table 1: Structural and Physical Properties

生物活性

N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is a hydrazone derivative that exhibits diverse biological activities, making it a compound of significant interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromine atom, a hydroxyl group, and a nitro group, contributing to its unique reactivity and biological activity. The compound can be synthesized through the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide in solvents like methanol or ethanol under reflux conditions.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. It acts by disrupting microbial cell membranes and inhibiting essential metabolic pathways .

- Antitumor Activity : Research indicates that this hydrazone derivative exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways .

- Corrosion Inhibition : While primarily focused on its biological activity, it is noteworthy that this compound also serves as a corrosion inhibitor in industrial applications, which suggests its ability to form protective layers on metal surfaces.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazone derivatives, this compound was found to exhibit significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated strong antibacterial and antifungal potential, suggesting its application in developing new antimicrobial agents .

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor properties of this compound against human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis. The study concluded that this compound could be a promising candidate for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。